molecular formula C21H35N3O3S B019314 Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate CAS No. 100700-37-6

Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate

Cat. No.: B019314
CAS No.: 100700-37-6
M. Wt: 409.6 g/mol
InChI Key: TYHONNDWIFYQMB-UHFFFAOYSA-N
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Description

Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Butyronitrile Backbone: This can be achieved through the reaction of butyronitrile with dimethylamine under controlled conditions to introduce the dimethylamino group.

    Introduction of the Isopropyl and Phenyl Groups: These groups can be added via Friedel-Crafts alkylation reactions, using appropriate alkylating agents and catalysts.

    Cyclohexane Sulfamate Addition:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfamate group.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate exerts its effects depends on its interaction with molecular targets. The dimethylamino group can interact with enzymes or receptors, while the nitrile and sulfamate groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyronitrile, 4-(dimethylamino)-: A simpler analog without the isopropyl, phenyl, and sulfamate groups.

    Cyclohexane sulfamate: A compound with similar sulfamate functionality but lacking the butyronitrile backbone.

    Phenylbutyronitrile: A compound with a similar phenyl and nitrile structure but without the dimethylamino and sulfamate groups.

Uniqueness

The uniqueness of Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate lies in its combination of multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

100700-37-6

Molecular Formula

C21H35N3O3S

Molecular Weight

409.6 g/mol

IUPAC Name

cyclohexylsulfamic acid;2-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanenitrile

InChI

InChI=1S/C15H22N2.C6H13NO3S/c1-13(2)15(12-16,10-11-17(3)4)14-8-6-5-7-9-14;8-11(9,10)7-6-4-2-1-3-5-6/h5-9,13H,10-11H2,1-4H3;6-7H,1-5H2,(H,8,9,10)

InChI Key

TYHONNDWIFYQMB-UHFFFAOYSA-N

SMILES

CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-]

Canonical SMILES

CC(C)C(CCN(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O

Synonyms

4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile cyclamate

Origin of Product

United States

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